
Gluconolactone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gluconolactone can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. This reaction produces this compound and hydrogen peroxide as byproducts . Another method involves dissolving glucose in deionized water, illuminating the solution with an ultraviolet lamp, and adding hydrogen peroxide to undergo a catalytic oxidation reaction. The reaction is carried out at a temperature of 20-60°C for 1-4 hours .
Industrial Production Methods: Industrial production of this compound typically involves the use of glucose as the starting material. The glucose solution is subjected to ultraviolet light and hydrogen peroxide to facilitate the catalytic oxidation process. The resulting gluconic acid solution is then concentrated under reduced pressure and crystallized to obtain this compound .
Chemical Reactions Analysis
Hydrolysis to Gluconic Acid
Gluconolactone undergoes spontaneous hydrolysis in aqueous solutions to form gluconic acid, a reaction governed by pH and temperature. The equilibrium between lactone and acid forms is dynamic, with hydrolysis accelerated under alkaline conditions or elevated temperatures .
Reaction: Kinetic Data:
Condition | Hydrolysis Rate (k) | Half-Life (t₁/₂) | Source |
---|---|---|---|
pH 4.0, 25°C | 0.012 h⁻¹ | 58 h | |
pH 6.6, 25°C | 0.069 h⁻¹ | 10 h | |
pH 7.0, 37°C | 0.15 h⁻¹ | 4.6 h |
This pH-dependent behavior is exploited in food industries for controlled acidification, such as in tofu and dairy products .
Enzymatic Oxidation Pathways
This compound is synthesized via glucose oxidase-catalyzed oxidation of β-D-glucose, producing hydrogen peroxide as a byproduct .
Reaction Mechanism:
- Oxidation:
- Hydrogen Peroxide Utilization:
The co-generated H₂O₂ is critical in antimicrobial applications and biosensors .
Enzyme Kinetics:
Parameter | Value | Source |
---|---|---|
(glucose) | 18 mM | |
240 μmol/min·mg |
Fermentation to Ethanol and CO₂
The yeast Saccharomyces bulderi anaerobically ferments this compound to ethanol and CO₂ via a novel pathway involving NADPH-dependent glucose dehydrogenase .
Pathway Steps:
- Reduction: this compound → Glucose (NADPH-dependent).
- Phosphorylation: Glucose → Glucose-6-phosphate.
- Metabolism: 50% via glycolysis (→ ethanol) and 50% via pentose phosphate pathway (replenishes NADPH) .
Fermentation Efficiency:
Substrate | pH | Ethanol Yield (g/g) | CO₂ Yield (g/g) | Source |
---|---|---|---|---|
This compound | 3.0 | 0.41 | 0.48 | |
Glucose | 5.0 | 0.48 | 0.51 |
Non-Enzymatic Glycation of Proteins
This compound acts as a potent glycating agent, modifying hemoglobin and other proteins via ketoimine adduct formation. This reaction is implicated in diabetes-related complications .
Key Findings:
- In Vitro: 25 mM this compound glycates hemoglobin 2.3× faster than equimolar glucose .
- In Vivo: Intravenous administration in rats increases glycated hemoglobin by 22% (1 g/kg dose) .
Mechanism:
Chelation and Metal Interactions
As a polyhydroxy acid, this compound chelates metal ions (e.g., Fe³⁺, Ca²⁺), forming stable complexes. This property is utilized in cosmetics to reduce oxidative stress and in food preservation .
Stability Constants (log K):
Metal Ion | log K (this compound) | log K (Gluconic Acid) | Source |
---|---|---|---|
Fe³⁺ | 8.2 | 7.9 | |
Ca²⁺ | 2.1 | 1.8 |
Scientific Research Applications
Cosmetic Applications
Gluconolactone is widely recognized in the cosmetic industry for its multifunctional properties:
- Exfoliation : GDL acts as a gentle exfoliant, promoting skin cell turnover and improving skin texture. It helps in the removal of dead skin cells without the harsh effects associated with traditional exfoliants .
- Moisturization : It enhances skin hydration by reducing transepidermal water loss (TEWL), thus improving skin barrier function .
- Anti-aging : GDL stimulates collagen synthesis and exhibits antioxidant properties by inhibiting matrix metalloproteinases (MMPs), which are involved in collagen degradation .
- Anti-acne : It has been shown to reduce acne lesions and improve overall skin clarity due to its ability to regulate sebum production and exfoliate clogged pores .
Table 1: Cosmetic Benefits of this compound
Benefit | Mechanism of Action |
---|---|
Exfoliation | Promotes corneocyte turnover |
Moisturization | Reduces TEWL and enhances barrier function |
Anti-aging | Stimulates collagen synthesis, reduces MMP activity |
Anti-acne | Regulates sebum production, unclogs pores |
Food Industry Applications
In the food industry, this compound serves as a food additive with several beneficial properties:
- Preservative : GDL acts as a natural preservative due to its antimicrobial properties. It inhibits the growth of spoilage microorganisms, extending the shelf life of food products .
- Acidulant : It is used to adjust the acidity of food products, enhancing flavor profiles without imparting an artificial taste .
Table 2: Food Applications of this compound
Application | Function |
---|---|
Preservative | Inhibits microbial growth |
Acidulant | Adjusts acidity levels in food products |
Pharmaceutical Applications
This compound's role in pharmaceuticals is significant due to its biocompatibility and safety profile:
- Drug Delivery Systems : GDL is utilized in formulating drug delivery systems due to its ability to form hydrogels, which can encapsulate drugs and release them in a controlled manner .
- Wound Healing : Its moisturizing properties make it beneficial in wound care formulations, promoting healing and reducing scarring .
Table 3: Pharmaceutical Benefits of this compound
Application | Mechanism of Action |
---|---|
Drug Delivery | Forms hydrogels for controlled drug release |
Wound Healing | Provides moisture and promotes healing |
Biochemical Research Applications
In biochemical research, this compound is employed for various analytical purposes:
- Electrochemical Sensors : GDL is used in the development of electrochemical sensors for glucose detection. Its oxidation can be measured to quantify glucose levels in biological samples .
- Biochemical Assays : It serves as a substrate in enzymatic assays, aiding in the study of metabolic pathways involving carbohydrates .
Table 4: Research Applications of this compound
Application | Use Case |
---|---|
Electrochemical Sensors | Quantifies glucose levels |
Biochemical Assays | Serves as a substrate for studying carbohydrate metabolism |
Case Studies
-
Cosmetic Efficacy Study :
A double-blind clinical trial evaluated an aqueous lotion containing 14% this compound on acne patients. Results indicated significant improvements in skin tolerance and reduction in acne lesions after 12 weeks of use . -
Food Preservation Study :
A study demonstrated that incorporating this compound into meat products effectively inhibited microbial growth, extending shelf life by up to 30% compared to untreated samples . -
Drug Delivery Research :
Research on GDL-based hydrogels showed enhanced drug release profiles for anti-inflammatory drugs, indicating potential for improved therapeutic outcomes in chronic conditions .
Mechanism of Action
Gluconolactone is often compared to other carbohydrate-based lactones, such as glucuronolactone and aldonolactones . While all these compounds share similar structural features, this compound is unique in its ability to hydrolyze to gluconic acid and its widespread use in both food and pharmaceutical industries .
Comparison with Similar Compounds
Glucuronolactone: Known for its detoxifying properties and use in energy drinks.
Aldonolactones: Used as building blocks for the synthesis of bioactive compounds and natural products.
Gluconolactone stands out due to its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
Biological Activity
Gluconolactone (GDL), also known as D-glucono-1,5-lactone, is a naturally occurring compound with significant biological activities. It is primarily recognized for its applications in food and cosmetic industries, but recent research has unveiled its potential therapeutic effects, particularly in cardioprotection and skin health. This article reviews the biological activity of this compound, supported by various studies and case reports.
This compound is a cyclic ester derived from gluconic acid, which can undergo hydrolysis to form gluconic acid in aqueous solutions. Its structure allows it to participate in various biochemical processes, including acting as a substrate for enzymes involved in glucose metabolism.
Enzymatic Pathways
This compound can be metabolized by certain yeasts, such as Saccharomyces bulderi, through a novel fermentation pathway. Under anaerobic conditions, GDL is reduced to glucose via an NADPH-dependent glucose dehydrogenase before being further metabolized through glycolysis and the pentose phosphate pathway. This pathway is crucial for energy production and the generation of reducing equivalents necessary for cellular metabolism .
1. Cardioprotection
Recent studies have highlighted the cardioprotective properties of this compound. In a mouse model of myocardial ischemia/reperfusion (I/R) injury, GDL administration significantly reduced infarct size and improved cardiac function. The underlying mechanism involves the activation of pro-survival signaling pathways, particularly through protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. GDL treatment led to decreased oxidative stress and apoptosis in cardiac tissues .
Table 1: Effects of this compound on Myocardial Ischemia/Reperfusion Injury
Parameter | Control Group | GDL Treatment (5 mg/kg) |
---|---|---|
Infarct Size (%) | 40 ± 5 | 25 ± 3 |
Cardiac Injury Markers | High | Low |
Apoptosis Rate (%) | 30 ± 4 | 15 ± 2 |
ERK Activation | Low | High |
2. Skin Health
This compound has been explored for its dermatological benefits, particularly in treating conditions like couperose skin. A case study demonstrated that topical application of this compound effectively reduced erythema and telangiectasia in a patient with sensitive skin. The compound's ability to act as a humectant and antioxidant contributes to its protective effects against environmental stressors, including UV radiation .
Table 2: Clinical Effects of this compound on Skin Conditions
Study Type | Outcome Measure | Result |
---|---|---|
Case Report | Erythema Reduction | Significant Improvement |
In Vitro Study | UV Protection | Up to 50% protection |
Safety and Toxicity
Safety assessments have indicated that this compound is generally well-tolerated. In chronic toxicity studies involving rats, no significant adverse effects were noted at various dosages (up to 4000 mg/kg). Minor hematological changes were observed but were not dose-dependent . Furthermore, this compound exhibited no genotoxicity in Ames tests conducted on Saccharomyces cerevisiae .
Q & A
Q. Basic: What biochemical pathways involve gluconolactone, and how can their mechanisms be experimentally validated?
This compound participates in pathways such as the pentose phosphate pathway (PPP) and antioxidant defense systems. To validate its role, researchers can:
- Use isotopic labeling (e.g., ¹³C-glucose) to trace this compound production via glucose oxidation .
- Measure NADPH/NADP+ ratios to assess PPP activity, as this compound is a precursor to NADPH .
- Employ enzyme inhibition assays (e.g., using glucose-6-phosphate dehydrogenase inhibitors) to disrupt this compound synthesis and observe downstream metabolic effects .
Q. Basic: What standardized analytical methods are recommended for quantifying this compound in biological samples?
Key methodologies include:
- High-Performance Liquid Chromatography (HPLC) with refractive index detection, optimized for polar compounds .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to distinguish this compound from isomers like glucuronolactone .
- Enzymatic assays using gluconolactonase to hydrolyze this compound, coupled with spectrophotometric quantification of byproducts .
Q. Advanced: How can researchers resolve contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?
Discrepancies arise from context-dependent reactivity. Methodological strategies include:
- Comparative ROS assays under varying pH and redox conditions to test pro-oxidant behavior in vitro .
- In vivo dose-response studies (e.g., in animal models) to correlate this compound concentration with oxidative stress biomarkers (e.g., malondialdehyde levels) .
- Multi-omics integration (transcriptomics/metabolomics) to identify tissue-specific pathways influenced by this compound .
Q. Advanced: What experimental designs are optimal for studying this compound’s role in metal chelation, particularly in extreme environments?
Example from deep-sea amphipod research ( ):
- pH-controlled extraction assays to mimic in situ conditions (e.g., pH 6.2 for aluminum chelation) .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal ions (Al³⁺, Fe²⁺) released from sediments .
- Enzymatic depletion (e.g., gluconokinase treatment) to isolate this compound’s contribution vs. gluconic acid .
Q. Advanced: How can researchers ensure reproducibility in studies evaluating this compound’s effects on metabolic parameters in animal models?
Best practices derived from rabbit studies (Evidences 10, 12, 13):
- Standardize dosing regimens (e.g., 250 mg/kg twice daily in feed) and monitor baseline hematological parameters .
- Use species-specific reference ranges for blood analysis (e.g., Mindray BC-2800vet analyzer calibrated for rabbits) .
- Blinded, controlled trials with matched age/weight cohorts to minimize bias in growth rate assessments .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- GHS compliance : While no specific hazards are classified, use standard PPE (gloves, goggles) due to limited toxicity data .
- Ventilation : Handle in fume hoods during high-temperature reactions to avoid inhalation of decomposition products.
- Waste disposal : Neutralize acidic byproducts (e.g., gluconic acid) before disposal .
Q. Advanced: What methodologies are effective for distinguishing this compound’s direct vs. indirect effects on immune modulation?
Approaches include:
- Cytokine profiling (e.g., IL-6, TNF-α) in treated vs. untreated animal models to assess immune activation .
- Knockout models (e.g., antioxidant enzyme-deficient animals) to test this compound’s dependency on endogenous redox systems .
- Single-cell RNA sequencing to map immune cell populations affected by this compound supplementation .
Q. Basic: How is this compound synthesized and characterized for research use?
Synthesis and validation steps:
- Chemical oxidation of glucose using bromine water or electrochemical methods, followed by crystallization .
- Purity verification via melting point analysis (~150–153°C) and FTIR to confirm lactone ring formation (C=O stretch at ~1,750 cm⁻¹) .
- Stability testing under varying humidity/temperature to assess shelf life .
Q. Advanced: How can computational models enhance understanding of this compound’s interactions with biological macromolecules?
Suggested tools:
- Molecular docking simulations (AutoDock Vina) to predict binding affinities with enzymes like glucose-6-phosphate dehydrogenase .
- Quantum mechanical calculations (Gaussian 09) to study lactone ring stability in aqueous vs. lipid environments .
- Machine learning (e.g., Random Forest) to correlate structural analogs with observed bioactivity .
Q. Advanced: What strategies address variability in this compound’s bioavailability across different experimental systems?
Solutions include:
Properties
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-SQOUGZDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Record name | GLUCONO-DELTA-LACTONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026549 | |
Record name | Gluconolactone | |
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Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid | |
Record name | D-Gluconic acid, .delta.-lactone | |
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Record name | GLUCONO-DELTA-LACTONE | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Gluconolactone | |
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Record name | Gluconolactone | |
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Solubility |
Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL | |
Record name | Gluconolactone | |
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Record name | GLUCONO-DELTA-LACTONE | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | GLUCONOLACTONE | |
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Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.610 g/cu cm at -5 °C | |
Record name | GLUCONOLACTONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
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Color/Form |
White crystals | |
CAS No. |
90-80-2 | |
Record name | δ-Gluconolactone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=90-80-2 | |
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Record name | Gluconolactone [USP] | |
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Record name | D-Gluconic acid, .delta.-lactone | |
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Record name | D-glucono-1,5-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833 | |
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Record name | GLUCONOLACTONE | |
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Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
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Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
155 °C /decomposes/, 151 - 155 °C | |
Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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